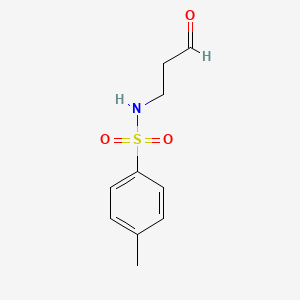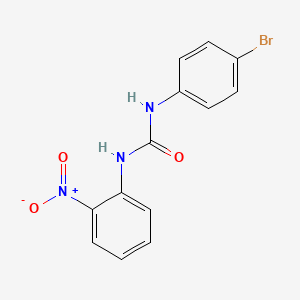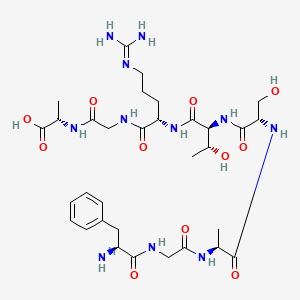![molecular formula C17H21O5P B14214587 Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate CAS No. 828268-22-0](/img/structure/B14214587.png)
Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a dibenzyl moiety and a (2R)-2,3-dihydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate can be synthesized through the esterification of dibenzyl phosphite with (2R)-2,3-dihydroxypropyl alcohol. The reaction typically involves the use of a catalyst such as trifluoromethanesulfonic acid (TfOH) under mild conditions. The reaction proceeds smoothly at elevated temperatures, such as 80°C in toluene .
Industrial Production Methods
Industrial production of dibenzyl phosphonates often involves the use of dibenzyl or tribenzyl phosphite as starting materials. These phosphites can be converted to the corresponding phosphonates through hydrogenolysis, which removes the benzyl groups under catalytic hydrogenation conditions .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Hydrolysis: The ester bonds can be hydrolyzed to yield the corresponding phosphonic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and molecular iodine (I₂).
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with trifluoromethanesulfonic acid (TfOH) being a common catalyst.
Substitution: Nucleophiles such as amines, alcohols, and phenols can be used under mild conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Hydrolysis: Phosphonic acids.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphorylated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential as a prodrug, where the phosphonate group can be metabolized to release active pharmaceutical agents.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate involves its interaction with molecular targets through its phosphonate group. The compound can form stable complexes with metal ions and enzymes, influencing various biochemical pathways. The (2R)-2,3-dihydroxypropyl group enhances its solubility and bioavailability, making it effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
Dibenzyl phosphite: Similar structure but lacks the (2R)-2,3-dihydroxypropyl group.
Dibenzyl phosphonate: Similar structure but lacks the hydroxyl groups.
Tribenzyl phosphite: Contains three benzyl groups instead of two.
Uniqueness
Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate is unique due to the presence of both the dibenzyl and (2R)-2,3-dihydroxypropyl groups, which confer distinct chemical and biological properties. The hydroxyl groups enhance its reactivity and solubility, making it more versatile in various applications .
Properties
CAS No. |
828268-22-0 |
|---|---|
Molecular Formula |
C17H21O5P |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(2R)-3-bis(phenylmethoxy)phosphorylpropane-1,2-diol |
InChI |
InChI=1S/C17H21O5P/c18-11-17(19)14-23(20,21-12-15-7-3-1-4-8-15)22-13-16-9-5-2-6-10-16/h1-10,17-19H,11-14H2/t17-/m1/s1 |
InChI Key |
KZQCJXKVCOLYEG-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COP(=O)(C[C@@H](CO)O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(CC(CO)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[([1,1'-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214511.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;4-amino-2-hydroxybenzoic acid](/img/structure/B14214520.png)






![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl-](/img/structure/B14214544.png)
![2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14214546.png)
![7-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14214554.png)

![[(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14214581.png)

